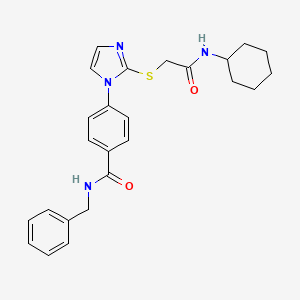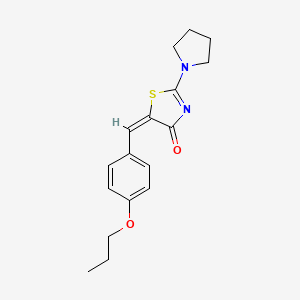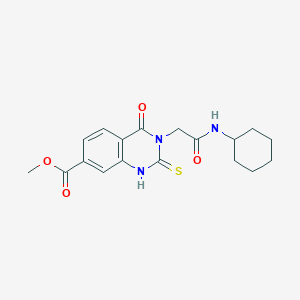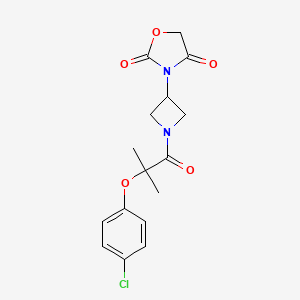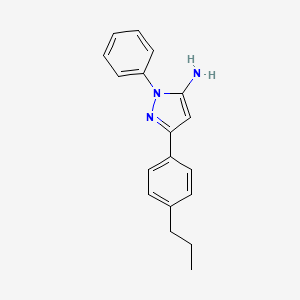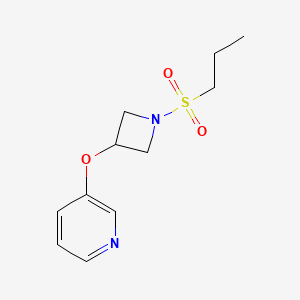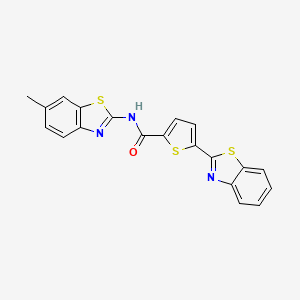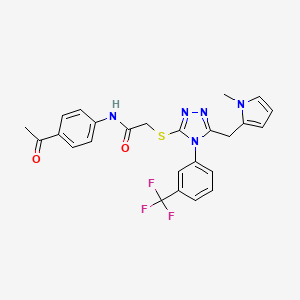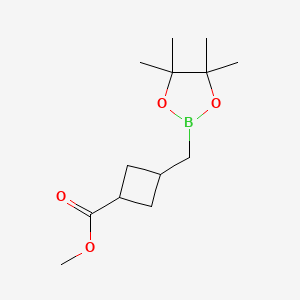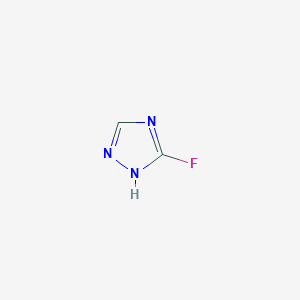
5-Fluoro-1H-1,2,4-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and one fluorine atom.
Aplicaciones Científicas De Investigación
5-Fluoro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Fluoro-1H-1,2,4-triazole is a derivative of the triazole family . Triazoles are known to have broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . .
Mode of Action
Triazoles, in general, are known to interact with various biological targets due to their ability to form a variety of non-covalent bonds with enzymes and receptors . This interaction induces a broad spectrum of biological activities .
Biochemical Pathways
Triazoles and their derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The water solubility of triazoles suggests that they may be readily absorbed and distributed in the body .
Result of Action
Given the broad biological activities of triazoles, it can be inferred that 5-fluoro-1h-1,2,4-triazole likely has a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1H-1,2,4-triazole. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems .
Análisis Bioquímico
Biochemical Properties
The 5-fluoro-1H-1,2,4-triazole has been incorporated into peptides, showing an important localization on one side of the negative potential surface
Cellular Effects
Triazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel . Another approach involves the reaction of azides with fluorine-containing compounds with multiple bonds .
Industrial Production Methods: Industrial production of 5-Fluoro-1H-1,2,4-triazole may involve scalable synthesis techniques such as the Einhorn–Brunner reaction or the Pellizzari reaction, which are well-established methods for producing 1,2,4-triazoles .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom in the triazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
4,5-Dihydro-1H-1,2,4-triazole: A reduced form of the triazole ring with different chemical properties.
Uniqueness: 5-Fluoro-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other triazole derivatives .
Propiedades
IUPAC Name |
5-fluoro-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHMFCHWRGFAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
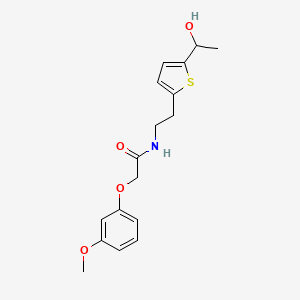
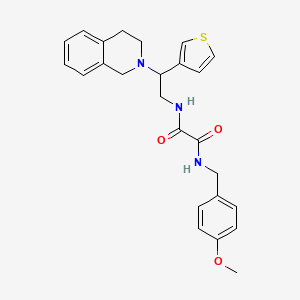
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2414719.png)
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/new.no-structure.jpg)
